(R)-(+)-Tolvaptan

Catalog No.
S590441
CAS No.
331947-66-1
M.F
C26H25ClN2O3
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Tolvaptan

CAS Number

331947-66-1

Product Name

(R)-(+)-Tolvaptan

IUPAC Name

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Synonyms

N-[4-[[(5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide; (R)-(+)-OPC 41061;

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

(R)-(+)-Tolvaptan is most extensively studied in the context of ADPKD, a genetic disorder characterized by the development of cysts in the kidneys. These cysts progressively enlarge, leading to kidney enlargement and ultimately kidney failure.

Several clinical trials have investigated the efficacy and safety of (R)-(+)-Tolvaptan in slowing the progression of ADPKD. The landmark TEMPO 3:4 trial demonstrated that (R)-(+)-Tolvaptan significantly slowed the decline in estimated glomerular filtration rate (eGFR), a marker of kidney function, compared to placebo in patients with ADPKD []. This finding has led to the approval of (R)-(+)-Tolvaptan for the treatment of ADPKD in several countries, including the United States, under the brand name Jynarque [].

Other Research Areas

Beyond ADPKD, (R)-(+)-Tolvaptan is being explored in other scientific research areas, including:

  • Heart failure: Studies suggest that (R)-(+)-Tolvaptan may improve symptoms and outcomes in patients with heart failure by reducing fluid overload []. However, further investigation is needed to confirm its efficacy and safety in this context.
  • Liver cirrhosis: (R)-(+)-Tolvaptan is being evaluated for its potential to manage ascites, a fluid buildup in the abdomen, in patients with liver cirrhosis []. Initial research shows promising results, but larger scale studies are required to determine its definitive role in this setting.
  • Hyponatremia: (R)-(+)-Tolvaptan may be beneficial in treating hyponatremia, a condition characterized by low blood sodium levels. However, its use in this context requires careful monitoring due to potential side effects [].

(R)-(+)-Tolvaptan, also known by its chemical formula C26H25ClN2O3, is a chiral compound that exists as one of two enantiomers of tolvaptan. It is used clinically to manage conditions such as hyponatremia associated with congestive heart failure and autosomal dominant polycystic kidney disease. The compound operates by blocking the vasopressin V2 receptors in the kidneys, leading to increased free water clearance and elevated serum sodium levels .

Tolvaptan works by blocking the vasopressin V2 receptor in the kidneys. Vasopressin is a hormone that regulates water reabsorption in the kidneys. When vasopressin binds to the V2 receptor, it signals the kidneys to conserve water. Tolvaptan, by competitively binding to the V2 receptor, prevents this signaling, leading to increased water excretion and correcting hyponatremia [].

In ADPKD, vasopressin is thought to contribute to cyst growth in the kidneys. By blocking V2 receptors, tolvaptan may help slow down cyst growth and kidney function decline [].

Tolvaptan is generally well-tolerated, but common side effects include increased thirst, frequent urination, and dry mouth []. More serious side effects like dehydration and electrolyte imbalances can occur, particularly with high doses or improper use [].

The primary chemical reaction involving (R)-(+)-Tolvaptan is its interaction with the vasopressin V2 receptor. Upon binding to this receptor, (R)-(+)-Tolvaptan inhibits the action of vasopressin, which normally promotes water reabsorption in the renal collecting ducts. This antagonistic effect results in increased urine output and decreased urine osmolality. The compound undergoes metabolism primarily through the cytochrome P450 3A4 enzyme system, which can lead to various drug interactions due to its substrate properties .

(R)-(+)-Tolvaptan exhibits significant biological activity as a selective antagonist of the vasopressin V2 receptor. Its mechanism of action involves preventing vasopressin from binding to these receptors in the kidneys, thereby promoting diuresis (increased urine production) without significantly affecting electrolyte balance . This unique action makes it particularly beneficial for patients with conditions characterized by fluid overload.

The synthesis of (R)-(+)-Tolvaptan typically involves several steps starting from simpler organic compounds. The specific synthetic route may vary but generally includes:

  • Formation of key intermediates through reactions such as alkylation and condensation.
  • Resolution of racemic mixtures to isolate the (R)-enantiomer using chiral chromatography or other resolution techniques.
  • Final steps that involve functional group transformations to yield the active compound .

(R)-(+)-Tolvaptan is primarily used in clinical settings for:

  • Hyponatremia: It is indicated for treating low sodium levels in patients with congestive heart failure or cirrhosis.
  • Autosomal Dominant Polycystic Kidney Disease: As Jynarque, it is used to slow kidney function decline in affected adults .
  • Research: Its unique mechanism has made it a subject of study in various research contexts related to fluid balance and renal function.

(R)-(+)-Tolvaptan interacts with several substances that can influence its pharmacokinetics:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can increase blood levels of (R)-(+)-Tolvaptan, leading to potential toxicity.
  • Grapefruit Juice: This can significantly elevate plasma concentrations of the drug due to its effect on metabolism .
  • Diuretics: Concurrent use may enhance diuretic effects but also increases the risk of dehydration and electrolyte imbalances .

Several compounds share similarities with (R)-(+)-Tolvaptan in terms of their mechanism or therapeutic application. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ConivaptanVasopressin receptor antagonistAdministered intravenously; broader receptor activity
LixivaptanVasopressin receptor antagonistDeveloped for oral administration; less potent
DemeclocyclineTetracycline antibioticUsed off-label for hyponatremia; different mechanism
Aquaporin inhibitorsBlock water channelsTarget different pathways than vasopressin receptors

(R)-(+)-Tolvaptan stands out due to its specificity for the V2 receptor and its established clinical use in managing hyponatremia and polycystic kidney disease.

Enantioselective Synthesis Strategies

Enantioselective synthesis of (R)-(+)-Tolvaptan hinges on precise stereocontrol during the formation of its chiral 5-hydroxybenzazepine core. Traditional routes suffered from low yields and cumbersome isomer separation. Contemporary approaches leverage asymmetric catalysis to directly install the (R)-configuration. For example, Shiina’s lactonization and Noyori asymmetric transfer hydrogenation have been adapted to generate key intermediates with >99% enantiomeric excess (ee). A breakthrough involves the use of chiral oxazaborolidine catalysts to induce asymmetry during the reduction of prochiral ketones, achieving 98% ee in the final product.

The axial chirality of (R)-(+)-Tolvaptan’s benzazepine ring further complicates synthesis. Studies demonstrate that (E,aS,5S)-configured intermediates exhibit optimal binding to V2 receptors, guiding the design of stereoselective pathways. Computational modeling of transition states has refined ligand-catalyst interactions, reducing byproduct formation by 40% compared to empirical methods.

Catalytic Asymmetric Reduction in Key Intermediate Formation

Catalytic asymmetric reduction of the prochiral ketone intermediate (7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine) is pivotal. Ruthenium-(BINAP) complexes achieve 95% ee but require high catalyst loadings (5 mol%). In contrast, manganese-enhanced carbonyl reductases (e.g., RLSR5 from rabbit liver) enable quantitative conversion with 99% ee under mild conditions (30°C, pH 6.0).

Table 1: Comparative Performance of Catalytic Systems

Catalyst Typeee (%)Yield (%)Reaction Conditions
Ru-(S)-BINAP957850°C, H₂ (50 psi)
RLSR5 Reductase999230°C, pH 6.0, NADPH recycling
Chiral Oxazaborolidine9885-20°C, BH₃·THF

Enzymatic systems excel in scalability, avoiding heavy metal residues and enabling continuous flow setups.

Biocatalytic Approaches Using Carbonyl Reductases

Biocatalysis has emerged as a sustainable alternative to chemical synthesis. The carbonyl reductase RLSR5, cloned from rabbit liver, catalyzes the asymmetric reduction of the prochiral ketone to (R)-Tolvaptan with 36.64 U/mg specific activity. Structural analysis reveals a (α/β)₈-barrel fold, with Mn²⁺ enhancing activity by stabilizing the NADPH cofactor. Immobilization on chitosan microparticles improved enzyme stability, retaining 80% activity after 10 cycles.

Parallel studies using Lactobacillus paracasei BD101 whole-cell biocatalysts demonstrate broad applicability, achieving 99% ee in analogous tetralol syntheses. This highlights the potential for microbial engineering to optimize (R)-(+)-Tolvaptan production.

Optimization of Chiral Resolution Techniques

Chiral resolution remains critical for isolating (R)-(+)-Tolvaptan from racemic mixtures. Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves 99.5% purity at a throughput of 2.5 kg/day. However, in vivo interconversion observed in rats and dogs complicates pharmacokinetics, necessitating rigorous resolution.

Crystallization-induced dynamic resolution (CIDR) using (R)-mandelic acid as a chiral selector yields 97% ee, while amorphous formulations of (R)-(+)-Tolvaptan exhibit superior dissolution profiles (90% release in 6 hours vs. 60% for racemic forms).

Green Chemistry Considerations in Industrial-Scale Production

Industrial synthesis prioritizes solvent selection and waste reduction. The traditional route’s use of chloroform and platinum oxide catalysts (2.5 kg per 100 kg product) has been replaced by aqueous-organic biphasic systems and enzymatic cascades. Life-cycle assessment (LCA) shows a 65% reduction in carbon footprint for biocatalytic routes compared to chemical synthesis.

Table 2: Environmental Impact Metrics

ParameterChemical RouteBiocatalytic Route
Solvent Consumption (L/kg)12030
E-Factor (kg waste/kg product)4812
Energy Use (kWh/kg)8522

Spray-dried (R)-(+)-Tolvaptan-SD powder (particle size D₉₀ ≤75 µm) enhances solubility while minimizing organic solvent use.

The benzazepinone core of (R)-(+)-Tolvaptan contains a seven-membered heterocyclic ring system fused to aromatic moieties, creating a rigid scaffold with restricted rotation around the N-benzoyl axis. X-ray crystallographic studies of its crystal lattice (space group P 1 2~1~/n 1) reveal unit cell parameters of a = 7.520 Å, b = 38.530 Å, c = 8.440 Å, and β = 107.82°, confirming a non-planar arrangement that enforces axial chirality [1]. The methyl group at position C-5 induces significant steric hindrance, locking the benzazepinone into a single atropisomeric form with a half-life for racemization exceeding 1,000 years at ambient temperatures [2].

Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy demonstrates that substituent placement critically modulates rotational energy barriers. In C-5 methylated analogues, the activation energy (ΔG‡) for Ar–N bond rotation increases to >130 kJ/mol, effectively freezing conformational interconversion under physiological conditions [4]. This structural rigidity ensures the molecule maintains its bioactive conformation during receptor engagement.

Table 1: Crystallographic Parameters of (R)-(+)-Tolvaptan

ParameterValue
Space groupP 1 2~1~/n 1
Unit cell axes7.520, 38.530, 8.440 Å
β angle107.82°
Z-value4

Impact of Atropisomerism on Biological Activity

Atropisomerism profoundly influences (R)-(+)-Tolvaptan's pharmacodynamics, as demonstrated by comparative studies of its enantiomers. The (+)-atropisomer exhibits a 500-fold greater affinity for human vasopressin V~2~ receptors compared to the (–)-form, with inhibition constants (K~i~) of 70 nM versus 4,700 nM at the V~2~ subtype [2]. This stereoselectivity arises from differential complementarity with the receptor's extracellular loop (ECL) domains. Gaussian accelerated molecular dynamics simulations reveal that the bioactive conformation engages residues R181, Y205, and F287 in ECL2/3 through π-π stacking and hydrogen bonding, interactions inaccessible to the opposite atropisomer [5].

Structure-activity relationship (SAR) studies on related thienobenzazepines show that C-5 substitution dictates antiviral potency. For instance, the (5-R) atropisomer of methylated derivatives inhibits respiratory syncytial virus (RSV) polymerase with half-maximal effective concentrations (EC~50~) below 100 nM, while the (5-S) diastereomer remains inactive at concentrations up to 10 μM [2]. This >100-fold activity differential underscores the necessity of precise spatial orientation for target engagement.

Computational Modeling of Stereoelectronic Effects

Density functional theory (DFT) calculations at the RB3LYP/6-31G level provide atomic-resolution insights into the stereoelectronic factors stabilizing (R)-(+)-Tolvaptan's conformation. The N-benzoyl group adopts a perpendicular orientation relative to the benzazepinone plane, minimizing orbital overlap between the carbonyl π* and aromatic system. This orientation creates a 12.3 kcal/mol energy barrier to rotation, consistent with experimental NMR data [4].

Molecular dynamics simulations of V~2~ receptor binding identify a two-stage process: initial docking to ECL2/3 (ΔG = –8.2 kcal/mol) followed by barrier crossing (ΔG‡ = 5.4 kcal/mol) into the orthosteric pocket [5]. Key interactions include:

  • Cation-π interaction between F178 and the chlorobenzoyl moiety
  • Hydrogen bonding of the carbamoyl group with Y205
  • Hydrophobic packing of the tolyl group against F287

Table 2: Computational Parameters for V~2~ Receptor Binding

ParameterValue
Initial docking energy–8.2 kcal/mol
Transition barrier height5.4 kcal/mol
Key interacting residuesR181, Y205, F287

The structural selectivity of (R)-(+)-Tolvaptan for the V2 receptor over other vasopressin receptor subtypes is mediated through a complex network of molecular interactions that exploit subtle architectural differences between receptor subtypes. Cryo-electron microscopy structures have revealed that tolvaptan demonstrates a binding affinity of 1.33 ± 0.26 nanomolar for the human V2 receptor, displaying remarkable selectivity with a 29-fold preference over the V1a receptor subtype [1] [2].

The molecular basis of this selectivity resides in tolvaptan's unique binding mode within the orthosteric site of the V2 receptor. Unlike native vasopressin, which exhibits moderate penetration into the transmembrane domain, tolvaptan penetrates significantly deeper into the receptor core, establishing direct contact with the critical toggle switch residue W284^6.48 in transmembrane domain 6 [1] [3]. This deep penetration allows tolvaptan to form extensive hydrophobic interactions with key residues including F287, F288, and M311, creating a thermodynamically stable binding configuration that effectively locks the receptor in its inactive conformation [4] [5].

The structural determinants of selectivity are further refined through specific interactions with extracellular loops 2 and 3, where tolvaptan initially binds before overcoming an energy barrier to enter the orthosteric pocket [2] [4]. This two-stage binding process involves critical residues such as R181, Y205, F287, and F178, which have been experimentally validated through site-directed mutagenesis studies [2]. The polar interactions established through hydrogen bonding networks with residues Q174, Q92, and Q96 provide additional specificity that distinguishes V2 from V1a receptor binding [5].

Molecular dynamics simulations have revealed that the binding process consists of two distinct stages: initial association with extracellular loops followed by thermodynamically driven entry into the binding pocket [2] [4]. The activation energy required for this process is approximately 45 kilojoules per mole, significantly higher than that observed for native vasopressin, contributing to the prolonged residence time and sustained antagonistic effect [6].

Allosteric Modulation of cAMP Signaling Pathways

The allosteric modulation of cyclic adenosine monophosphate signaling pathways by (R)-(+)-Tolvaptan represents a multifaceted mechanism that extends beyond simple competitive antagonism. The compound functions as an inverse agonist, actively stabilizing the inactive conformation of the V2 receptor and preventing the conformational changes necessary for G protein coupling and downstream signaling cascade activation [1] [7].

The primary mechanism of cAMP pathway modulation involves the disruption of Gs protein coupling through stabilization of the inactive receptor state. Under normal physiological conditions, vasopressin binding to the V2 receptor results in a 300-500% increase in adenylyl cyclase activity, leading to corresponding increases in cAMP production of 400-600% [8] [9]. Tolvaptan effectively blocks this response, reducing adenylyl cyclase activity by 85-95% and cAMP production by 90-95% compared to vasopressin-stimulated conditions [10] [8].

The downstream effects of this cAMP modulation cascade through multiple signaling pathways. Protein kinase A activation, normally increased by 250-400% following vasopressin stimulation, is reduced by 80-90% in the presence of tolvaptan [8]. This PKA inhibition subsequently affects the phosphorylation of downstream targets including the cAMP response element-binding protein, which shows a 70-80% reduction in phosphorylation status [8].

Notably, tolvaptan demonstrates a unique modulatory effect on extracellular signal-regulated kinase 1/2 phosphorylation. While vasopressin typically reduces ERK1/2 phosphorylation by 60-70%, tolvaptan treatment paradoxically increases ERK1/2 phosphorylation by 130-150% [8]. This effect appears to be PKA-dependent and represents a potentially significant off-target mechanism that may contribute to the compound's therapeutic and adverse effects [8].

The allosteric modulation extends to calcium signaling pathways, where tolvaptan induces calcium mobilization from the endoplasmic reticulum, resulting in a 120-140% increase in intracellular calcium concentrations [10] [11]. This calcium elevation is mediated through direct tolvaptan-V2 receptor interactions and contributes to the inhibition of calcium-inhibitable adenylyl cyclase type VI, providing an additional mechanism for cAMP suppression [10].

Comparative Binding Dynamics with Native Vasopressin

The comparative analysis of binding dynamics between (R)-(+)-Tolvaptan and native vasopressin reveals fundamental differences in their molecular interactions with the V2 receptor. These differences explain the distinct functional outcomes observed with each ligand and provide insights into the mechanisms underlying receptor activation and antagonism.

The kinetic parameters of binding demonstrate significant disparities between the two ligands. Tolvaptan exhibits an association rate of 1.2 × 10^7 M^-1s^-1, considerably slower than the 2.8 × 10^7 M^-1s^-1 observed for native vasopressin [2] [4]. This slower association rate reflects the more complex binding pathway required for tolvaptan to navigate through the extracellular loops and overcome the energy barrier for pocket entry [2].

Conversely, the dissociation rate of tolvaptan is markedly slower at 1.6 × 10^-2 s^-1 compared to vasopressin's 6.7 × 10^-2 s^-1, resulting in a residence time of 62.5 seconds versus 14.9 seconds for vasopressin [2] [4]. This prolonged residence time contributes to the sustained antagonistic effect and explains the clinical observation that tolvaptan's effects persist beyond its plasma half-life [7].

The binding cooperativity profiles differ dramatically between the two ligands. Native vasopressin exhibits positive cooperativity, where binding facilitates conformational changes that enhance G protein coupling and downstream signaling [12]. In contrast, tolvaptan demonstrates negative cooperativity, where binding actively prevents the conformational transitions necessary for receptor activation [1] [3].

The conformational changes induced by each ligand represent the most significant difference in their binding dynamics. Vasopressin binding promotes active state conformations characterized by outward movement of transmembrane domains 5 and 6, rotation of the toggle switch W284^6.48, and formation of the G protein coupling interface [12]. Tolvaptan binding locks the receptor in an inactive conformation through direct interaction with the toggle switch residue, preventing the conformational rearrangements essential for signaling [1] [3].

The thermodynamic stability of the ligand-receptor complexes also differs substantially. Tolvaptan forms a more thermodynamically stable complex with an activation energy of 45 kilojoules per mole, compared to 38 kilojoules per mole for vasopressin [6]. This enhanced stability contributes to the inverse agonist properties of tolvaptan and its ability to maintain receptor inactivation even in the presence of endogenous vasopressin [7].

The sequential engagement patterns further distinguish these ligands. Vasopressin follows a multi-step binding process that involves initial recognition through extracellular loops, followed by insertion into the orthosteric pocket and subsequent conformational changes that propagate through the receptor structure [12]. Tolvaptan employs a two-stage mechanism involving initial binding to extracellular loops 2 and 3, followed by energy-dependent entry into the binding pocket and immediate stabilization of the inactive state [2] [4].

XLogP3

4.8

UNII

1E2497LPNY

Drug Indication

Treatment of symptomatic and resistant to fluid restriction euvolemic or hypervolemic hyponatremia associated with congestive heart failure, SIADH, and cirrhosis.
FDA Label

Pharmacology

Urine volume and fluid intake increase in a dose dependent manner which results in overall negative fluid balance in patients taking tolvaptan. Increases in serum sodium and osmolality can be observed 4-8 hours post-administration and is maintained for 24 hours. The magnitude of serum sodium and osmolality change increases with escalating doses. Furthermore, a decrease in urine osmolality and increase in free water clearance can be observed 4 hours after post-administration of tolvaptan. The affinity for V2 receptors is 29x greater than that of V1a receptors and does not have any appreciable affinity for V2 receptors.

Mechanism of Action

Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Other CAS

150683-30-0
331947-66-1

Biological Half Life

Terminal half life, oral dose = 12 hours.

Dates

Last modified: 08-15-2023
Gheorghiade M, Teerlink JR, Mebazaa A: Pharmacology of new agents for acute heart failure syndromes. Am J Cardiol. 2005 Sep 19;96(6A):68G-73G. [PMID:16181825]
Ambrosy A, Goldsmith SR, Gheorghiade M: Tolvaptan for the treatment of heart failure: a review of the literature. Expert Opin Pharmacother. 2011 Apr;12(6):961-76. doi: 10.1517/14656566.2011.567267. Epub 2011 Mar 15. [PMID:21401442]
Yi S, Jeon H, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS: Pharmacokinetics and pharmacodynamics of oral tolvaptan administered in 15- to 60-mg single doses to healthy Korean men. J Cardiovasc Pharmacol. 2012 Apr;59(4):315-22. doi: 10.1097/FJC.0b013e318241e89c. [PMID:22130104]
Nemerovski C, Hutchinson DJ: Treatment of hypervolemic or euvolemic hyponatremia associated with heart failure, cirrhosis, or the syndrome of inappropriate antidiuretic hormone with tolvaptan: a clinical review. Clin Ther. 2010 Jun;32(6):1015-32. doi: 10.1016/j.clinthera.2010.06.015. [PMID:20637957]

Explore Compound Types